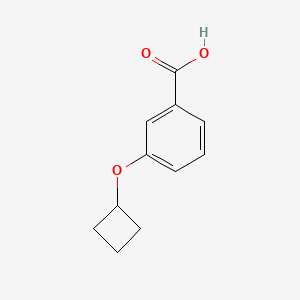

3-Cyclobutoxybenzoic acid

描述

Contextualizing 3-Cyclobutoxybenzoic Acid as a Key Synthetic Intermediate

The utility of this compound is most prominent in its role as a key intermediate in the synthesis of targeted therapeutic agents. Its structure is incorporated into larger, more complex molecules designed to interact with specific biological targets. A significant application is in the development of aminopyrimidine derivatives that act as modulators of Leucine-rich repeat kinase 2 (LRRK2). google.com Mutations in the LRRK2 gene are associated with an increased risk of developing Parkinson's disease, making LRRK2 a critical target for drug discovery. googleapis.com

In these synthetic pathways, this compound is typically activated at its carboxylic acid group, often by converting it to an acid chloride or using coupling agents, to facilitate amide bond formation with an appropriate amine-containing fragment. google.com This strategic use allows for the systematic construction of molecules with potential therapeutic value for neurodegenerative diseases. google.comgoogleapis.com The cyclobutoxy group itself is a desirable feature, as cycloalkyl ethers can enhance the metabolic stability and lipophilicity of a drug candidate, which are crucial pharmacokinetic properties.

Significance of Substituted Benzoic Acid Architectures in Contemporary Chemical Research

Substituted benzoic acids are a cornerstone of modern chemical research and industry, serving as crucial intermediates for a vast array of products. google.com Their importance spans pharmaceuticals, agrochemicals, dyes, and industrial chemicals. google.com The versatility of the benzoic acid scaffold stems from the reactivity of both the aromatic ring and the carboxylic acid group.

The chemical properties of substituted benzoic acids are heavily influenced by the nature and position of the substituents on the benzene (B151609) ring. openstax.org Electron-withdrawing groups, such as nitro or halo groups, increase the acidity of the carboxylic acid by stabilizing the conjugate base (carboxylate anion). libretexts.org Conversely, electron-donating groups decrease acidity. libretexts.org This predictable modulation of electronic properties is fundamental to designing molecules with specific reactivity and function.

Furthermore, the position of the substituent relative to the carboxyl group can have a profound steric impact, known as the "ortho effect". wikipedia.org A substituent at the ortho-position can force the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance and leads to a significant increase in acidity compared to its meta and para isomers. wikipedia.org This level of predictable control over a molecule's properties makes substituted benzoic acids indispensable tools in organic synthesis. researchgate.net

Table 2: Acidity of p-Substituted Benzoic Acids

| Substituent (Y) in p-Y-C₆H₄COOH | pKa |

|---|---|

| -OH | 4.58 |

| -OCH₃ | 4.47 |

| -CH₃ | 4.37 |

| -H | 4.20 |

| -Cl | 3.99 |

| -CHO | 3.75 |

| -CN | 3.55 |

| -NO₂ | 3.44 |

Source: Based on data from OpenStax, Chemistry. openstax.org

Overview of Research Trajectories for Aryl Ether Carboxylic Acids

Aryl ether carboxylic acids, the class to which this compound belongs, are significant structural motifs in many biologically active compounds. Research in this area is focused on developing novel and efficient synthetic methods and exploring their unique physicochemical properties.

Recent synthetic advancements have moved towards more sustainable and versatile methodologies. For instance, metal-free approaches for the synthesis of aryl esters (a derivative of carboxylic acids) have been developed using diaryliodonium salts. acs.org This method is notable for its high yields, short reaction times, and tolerance of a wide range of functional groups, including sterically hindered substrates. acs.org Another innovative route involves the iridium-catalyzed synthesis of higher carboxylic acids directly from ethers, carbon dioxide (CO₂), and hydrogen (H₂). researchgate.net This process transforms a renewable C1 resource (CO₂) into value-added chemicals, highlighting a trend towards greener chemistry. researchgate.net

Beyond synthesis, the supramolecular chemistry of aryl ether carboxylic acids is an active area of investigation. The carboxylic acid group can form robust hydrogen-bonding networks, leading to predictable supramolecular synthons like dimers or catemers. tandfonline.com The specific motif adopted can depend on other functional groups present in the molecule and can influence the material's solid-state properties, such as its crystal packing and optical band gap. tandfonline.com This research is crucial for materials science and the development of new functional organic materials.

Table 3: Selected Modern Synthetic Methods for Aryl Carboxylic Acids and Their Derivatives

| Method | Key Reagents/Catalyst | Starting Materials | Product | Key Advantages |

|---|---|---|---|---|

| Liquid Phase Oxidation | Cobalt/Manganese salt, Bromide, O₂ | Substituted Alkylbenzenes | Substituted Benzoic Acids | High conversion rate and yield, low cost. google.com |

| Metal-Free Arylation | Diaryliodonium Salts | Carboxylic Acids | Aryl Esters | Transition-metal-free, high yields, short reaction times. acs.org |

| Iodine-Promoted Oxidation | I₂, DMSO | Arylacetic Acids | Aryl Carboxylic Acids | Metal-free, mild conditions, simple product isolation. researchgate.net |

| Iridium-Catalyzed Carboxylation | IrI₄, LiI, CO₂, H₂ | Ethers | Higher Carboxylic Acids | Utilizes CO₂ as a C1 source, efficient for various ethers. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

3-cyclobutyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)8-3-1-6-10(7-8)14-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXRYGWBPVPGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260113-15-2 | |

| Record name | 3-cyclobutoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclobutoxybenzoic Acid and Its Structural Analogues

Strategic Design of Precursors for the Benzoic Acid Core

The foundational precursor for the synthesis of 3-cyclobutoxybenzoic acid is 3-hydroxybenzoic acid. This starting material provides the essential benzoic acid core with a hydroxyl group at the meta position, which serves as the attachment point for the cyclobutoxy moiety. In many synthetic routes, it is advantageous to first protect the carboxylic acid functionality of 3-hydroxybenzoic acid as an ester, typically a methyl or ethyl ester. This is because the acidic proton of the carboxylic acid can interfere with the basic conditions often employed in the subsequent etherification step.

A common approach involves the esterification of 3-hydroxybenzoic acid using an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds via Fischer esterification to yield the corresponding methyl or ethyl 3-hydroxybenzoate. rasayanjournal.co.in This precursor is then primed for the introduction of the cyclobutoxy group.

Approaches for the Introduction of the Cyclobutoxy Moiety

The formation of the ether bond between the phenolic oxygen of the 3-hydroxybenzoate precursor and the cyclobutyl group is a critical step in the synthesis. This is typically achieved through alkylation strategies.

Alkylation Strategies for Ether Formation

The Williamson ether synthesis is the most prevalent and effective method for constructing the cyclobutoxy ether linkage. byjus.comwikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the hydroxyl group of the 3-hydroxybenzoate precursor to form a more nucleophilic phenoxide ion. This is typically accomplished using a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). rasayanjournal.co.injk-sci.com

Following the formation of the phenoxide, an alkylating agent containing the cyclobutyl group is introduced. Common choices for the alkylating agent include cyclobutyl bromide or cyclobutyl tosylate. The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the cyclobutyl halide or tosylate in an SN2 reaction, displacing the leaving group (bromide or tosylate) and forming the desired cyclobutoxy ether. byjus.comwikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 mechanism. byjus.comjk-sci.com

The general reaction scheme is as follows:

| Step | Reactants | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3-Hydroxybenzoate | Base (e.g., NaH, K₂CO₃) | 3-(sodiooxy)benzoate (phenoxide) | Deprotonation |

| 2 | 3-(sodiooxy)benzoate, Cyclobutyl bromide | Solvent (e.g., DMF, Acetone) | Methyl 3-cyclobutoxybenzoate | Williamson Ether Synthesis (SN2) |

Stereoselective Aspects of Cyclobutane (B1203170) Ring Incorporation

While the synthesis of the achiral cyclobutoxy group as described above is straightforward, the introduction of a stereochemically defined cyclobutane ring would require more advanced synthetic strategies. Stereoselective methods for the synthesis of substituted cyclobutanes often involve [2+2] cycloadditions or ring contractions of larger, more easily controlled cyclic precursors. mdpi.comnih.gov

For instance, a chiral cyclobutanol (B46151) could be prepared and then converted to a suitable leaving group (e.g., tosylate) for the Williamson ether synthesis. The stereochemistry of the cyclobutanol would then be transferred to the final product. However, for the specific case of an unsubstituted cyclobutoxy moiety, stereoselectivity is not a factor.

Regioselective Synthesis of Isomeric Cyclobutoxybenzoic Acids (e.g., 2-Cyclobutoxybenzoic Acid, 4-Cyclobutoxybenzoic Acid)

The synthesis of the ortho (2-) and para (4-) isomers of cyclobutoxybenzoic acid follows a similar synthetic logic, starting from the corresponding 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid, respectively. The regioselectivity is dictated by the position of the hydroxyl group on the starting benzoic acid derivative.

In cases where the starting material is a dihydroxybenzoic acid, achieving regioselective alkylation at a specific hydroxyl group can be challenging. The relative acidity of the phenolic protons plays a significant role. For example, in 2,4-dihydroxybenzoic acid, the 4-hydroxyl group is generally more acidic and therefore more readily deprotonated and subsequently alkylated under carefully controlled conditions. nih.govresearchgate.netdigitellinc.comnih.gov The use of specific bases and reaction conditions can favor the formation of one isomer over the other. For instance, using a milder base like cesium bicarbonate has been shown to favor alkylation at the 4-position of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones. nih.govresearchgate.netdigitellinc.comnih.gov

| Isomer | Starting Material | Key Synthetic Consideration |

|---|---|---|

| 2-Cyclobutoxybenzoic acid | 2-Hydroxybenzoic acid | Protection of the carboxylic acid is often necessary to prevent side reactions. |

| This compound | 3-Hydroxybenzoic acid | Straightforward synthesis via Williamson ether synthesis. |

| 4-Cyclobutoxybenzoic acid | 4-Hydroxybenzoic acid | Similar synthetic route to the 3-isomer. |

Multi-step Synthesis Design and Optimization

Protection: Esterification of the carboxylic acid group of 3-hydroxybenzoic acid.

Etherification: Williamson ether synthesis to introduce the cyclobutoxy group.

Deprotection: Hydrolysis of the ester to regenerate the carboxylic acid.

Protecting Group Chemistry in Complex Molecule Construction

As mentioned, protecting the carboxylic acid group as an ester is a crucial step to prevent its interference with the base-mediated etherification. oup.com The choice of the ester protecting group is important. Methyl and ethyl esters are common due to their ease of introduction and subsequent removal. oup.com

The final step in the synthesis is the deprotection of the carboxylic acid. This is typically achieved by hydrolysis of the ester under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide followed by acidification, is a common method. rasayanjournal.co.in

Catalytic Systems in the Synthesis of Aryl Ethers and Carboxylic Acids

The formation of the aryl ether bond in this compound is a critical step in its synthesis. This transformation is often accomplished through nucleophilic substitution reactions, where the phenoxide derived from a 3-hydroxybenzoic acid derivative attacks a cyclobutyl electrophile, or vice versa. The efficiency and selectivity of these reactions are significantly enhanced by the use of various catalytic systems.

One of the most established methods for aryl ether synthesis is the Williamson ether synthesis . In the context of this compound, this would typically involve the reaction of a salt of 3-hydroxybenzoic acid (or its ester) with a cyclobutyl halide (e.g., cyclobutyl bromide). This S(_N)2 reaction is often facilitated by a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. While this reaction can proceed without a catalyst, phase-transfer catalysts (PTCs) can significantly accelerate the reaction rate, especially in biphasic systems. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where the cyclobutyl halide is dissolved. crdeepjournal.org

Another powerful method for the formation of aryl ethers is the Ullmann condensation . This copper-catalyzed cross-coupling reaction typically involves an aryl halide and an alcohol. In a potential synthesis of this compound, this could involve the coupling of a 3-halobenzoic acid derivative with cyclobutanol in the presence of a copper catalyst and a base. Modern advancements in the Ullmann reaction have led to the development of various ligand-supported copper catalytic systems that allow the reaction to proceed under milder conditions with a broader substrate scope.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation. These methods offer high efficiency and functional group tolerance. A plausible route would involve the coupling of a 3-halobenzoic acid ester with cyclobutanol using a palladium catalyst and a suitable phosphine (B1218219) ligand.

The synthesis of the carboxylic acid moiety, if not already present in the starting material, can be achieved through various oxidation reactions. For instance, if starting from 3-cyclobutoxytoluene, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. However, in line with greener approaches, catalytic oxidation methods are preferred.

Below is a table summarizing catalytic systems applicable to the synthesis of aryl ethers, which is the key step in forming this compound.

| Catalyst System | Reactants | Reaction Type | Typical Conditions |

| Phase-Transfer Catalyst (e.g., TBAB) | 3-Hydroxybenzoic acid ester, Cyclobutyl bromide, Base (e.g., K₂CO₃) | Williamson Ether Synthesis | Biphasic system (e.g., Toluene/Water), 80-110°C |

| Copper(I) Iodide / Ligand (e.g., Phenanthroline) | 3-Iodobenzoic acid, Cyclobutanol, Base (e.g., Cs₂CO₃) | Ullmann Condensation | High-boiling solvent (e.g., DMF, Dioxane), 100-150°C |

| Palladium(II) Acetate / Phosphine Ligand (e.g., BINAP) | 3-Bromobenzoic acid ester, Cyclobutanol, Base (e.g., NaOtBu) | Buchwald-Hartwig C-O Coupling | Anhydrous solvent (e.g., Toluene), 80-120°C |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating these principles.

A key strategy is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. For instance, the Williamson ether synthesis of alkoxybenzoic acids has been shown to be highly efficient under microwave conditions. This technique can reduce energy consumption and minimize the formation of side products.

The choice of solvent is another critical aspect of green chemistry. Traditional syntheses of aryl ethers often employ high-boiling, polar aprotic solvents like DMF or DMSO, which can be difficult to remove and have associated health and environmental concerns. The development of reactions in greener solvents, such as water or biorenewable solvents, is a significant goal. Phase-transfer catalysis can be particularly useful here, as it can enable reactions in biphasic systems with water as one of the phases, thereby reducing the reliance on large volumes of organic solvents. crdeepjournal.org

Catalyst recyclability is another important green chemistry principle. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is highly desirable. For C-O coupling reactions, research is ongoing to develop robust and recyclable copper or palladium catalysts supported on materials like polymers or inorganic oxides.

Furthermore, atom economy can be improved by choosing synthetic routes that maximize the incorporation of all starting material atoms into the final product. For example, catalytic additions of cyclobutanol to an activated benzoic acid derivative would have a higher atom economy than a multi-step synthesis involving protecting groups.

A general synthetic scheme for 3-alkoxybenzoic acids, which is applicable to the synthesis of this compound, involves the etherification of a 3-hydroxybenzoate ester followed by hydrolysis. rasayanjournal.co.in This two-step process can be optimized according to green chemistry principles as outlined below:

| Green Chemistry Principle | Application in Synthesis of this compound |

| Energy Efficiency | Microwave-assisted Williamson ether synthesis to reduce reaction times and energy consumption. |

| Safer Solvents | Use of phase-transfer catalysis in a biphasic water-organic solvent system to minimize the use of hazardous organic solvents. |

| Catalysis | Employment of recyclable heterogeneous copper or palladium catalysts for Ullmann or Buchwald-Hartwig couplings. |

| Atom Economy | Designing synthetic routes that avoid the use of protecting groups and stoichiometric reagents where possible. |

By integrating these catalytic and green chemistry approaches, the synthesis of this compound and its structural analogues can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Reactivity and Mechanistic Investigations of 3 Cyclobutoxybenzoic Acid Derivatives

Chemical Transformations at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of various derivatives such as esters and amides, or undergoing decarboxylation under specific conditions.

Esterification Reactions and Kinetic Studies

The conversion of 3-Cyclobutoxybenzoic acid to its corresponding esters is a fundamental transformation, typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. This equilibrium process involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol.

While specific kinetic data for this compound is not extensively documented, the kinetics of benzoic acid esterification serve as a reliable model. Studies on the esterification of benzoic acid with alcohols like 1-butanol (B46404) show the reaction is first-order with respect to the carboxylic acid. dnu.dp.uaresearchgate.net The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants. semanticscholar.org Kinetic parameters for the esterification of benzoic acid with 1-butanol, catalyzed by p-toluenesulfonic acid, have been determined, providing insight into the energy requirements of the process. dnu.dp.uaresearchgate.net

| Parameter | Value |

|---|---|

| Activation Energy (Forward Reaction) | 58.40 kJ∙mol⁻¹ |

| Activation Energy (Reverse Reaction) | 57.70 kJ∙mol⁻¹ |

| Thermal Effect (ΔH) | 622 J∙mol⁻¹ |

This data, derived from studies on benzoic acid, illustrates the expected kinetic profile for the esterification of its 3-cyclobutoxy derivative.

Amidation Pathways and Peptide Coupling Applications

The formation of an amide bond from this compound and an amine is a crucial reaction for synthesizing a wide range of compounds. Direct reaction is generally inefficient and requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This is commonly achieved using coupling reagents, which are central to peptide synthesis. uni-kiel.de

These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine. A multitude of coupling reagents have been developed to ensure high yields, fast reaction times, and minimal side reactions, particularly the suppression of racemization when dealing with chiral amines like amino acids. uni-kiel.deacs.org Commonly used reagents are categorized as carbodiimides (e.g., DCC, DIC), aminium/uronium salts (e.g., HBTU, HATU), and phosphonium (B103445) salts (e.g., PyBOP, PyAOP). peptide.com The choice of reagent and additives like 1-Hydroxybenzotriazole (HOBt) can be tailored to the specific substrates. peptide.com

| Reagent Class | Examples | General Characteristics |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Widely used, cost-effective; requires additives like HOBt to suppress racemization. peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU | Efficient and fast; can cause guanidinylation of the amine as a side reaction. peptide.comiris-biotech.de |

| HATU | Highly reactive due to the 7-azabenzotriazole core, leading to less racemization. peptide.com | |

| Phosphonium Salts | BOP, PyBOP | Very effective; BOP produces toxic HMPA as a byproduct. iris-biotech.de |

| PyAOP, PyCLOCK | Highly effective for hindered couplings and cyclizations; does not cause guanidinylation. peptide.comiris-biotech.de |

Decarboxylation Mechanisms and Synthetic Utility

The removal of the carboxyl group from an aromatic ring, or decarboxylation, is a challenging reaction for simple benzoic acids and their derivatives. nist.gov Unlike aliphatic β-keto acids, which decarboxylate readily upon heating, aromatic carboxylic acids require harsh conditions, typically high temperatures, unless specific activating functional groups are present. researchgate.net For unsubstituted benzoic acid, decarboxylation rates are very low, often just a few percent after an hour at 400 °C. nist.gov

The presence of the 3-cyclobutoxy group, being an electron-donating group, does not significantly facilitate the thermal decarboxylation of the molecule. However, the synthetic utility of this reaction can be realized through transition-metal-catalyzed processes. For instance, copper-catalyzed protocols enable the decarboxylative hydroxylation of benzoic acids to form phenols under much milder conditions than traditional methods. nih.gov These reactions often proceed through a radical decarboxylation mechanism, where an aryl radical intermediate is generated and subsequently functionalized. nih.gov While direct decarboxylation to replace the -COOH with -H is difficult, these catalytic methods provide a pathway to convert the carboxyl group into other useful functionalities.

Aromatic Ring Reactivity of this compound Systems

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is controlled by the electronic properties of the two existing substituents: the cyclobutoxy group (-O-C₄H₇) and the carboxylic acid group (-COOH).

Electrophilic Aromatic Substitution Patterns and Directivity

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring determine both the rate of the reaction and the position (regioselectivity) of the incoming electrophile. wikipedia.org

Cyclobutoxy Group (-O-C₄H₇): As an alkoxy group, this is an activating group. masterorganicchemistry.com It donates electron density to the ring through resonance via the oxygen's lone pairs. This increases the ring's nucleophilicity, making it more reactive towards electrophiles. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. organicchemistrytutor.com

Carboxylic Acid Group (-COOH): This is a deactivating group. youtube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slower to react. It is a meta-director, directing incoming electrophiles to the position meta to it. youtube.comgauthmath.com

In this compound, these two groups have competing directing effects. The powerful activating, ortho, para-directing influence of the alkoxy group generally dominates the deactivating, meta-directing effect of the carboxylic acid group.

The potential sites for electrophilic attack are C2, C4, C5, and C6.

The cyclobutoxy group at C3 directs to C2, C4, and C6 (its ortho and para positions).

The carboxylic acid group at C1 directs to C5 (its meta position).

Considering these effects, the primary sites for substitution will be those most strongly activated by the cyclobutoxy group.

Major Products: Substitution is most likely at the C2 and C6 positions, which are ortho to the highly activating cyclobutoxy group. Steric hindrance from the adjacent substituents might slightly favor the C6 position over the C2. The C4 position, being para to the cyclobutoxy group, is also a likely site of substitution.

Minor Product: Substitution at the C5 position, which is meta to both groups, would be significantly less favored.

Nucleophilic Aromatic Substitution Processes

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction is uncommon for typical benzene derivatives. It requires the presence of two key features on the aromatic ring: a good leaving group (typically a halide) and at least one strong electron-withdrawing group (such as a nitro group, -NO₂) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comoup.com

This compound itself is not a suitable substrate for SₙAr reactions. It lacks a leaving group and the carboxylic acid group, while deactivating, is not typically strong enough to sufficiently activate the ring for nucleophilic attack under standard conditions. chemistrysteps.com

However, a derivative of this system could undergo SₙAr. For example, if the molecule were modified to 4-chloro-3-cyclobutoxy-5-nitrobenzoic acid, it would become susceptible to nucleophilic attack. In this hypothetical derivative, the nitro group (-NO₂) is a powerful electron-withdrawing group that can stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance. wikipedia.org A nucleophile could then attack the carbon bearing the chloro leaving group, displacing it. The reaction proceeds via an addition-elimination mechanism. chemistrysteps.comoup.com

Transformations Involving the Cyclobutoxy Ether Linkage

The cyclobutoxy ether linkage in this compound derivatives is a key site of reactivity. Cleavage of this ether bond can proceed through various mechanisms, largely dependent on the reaction conditions, particularly the presence of strong acids.

Under acidic conditions, the ether oxygen is protonated, creating a good leaving group. The subsequent cleavage can occur via either an S(_N)1 or S(_N)2 pathway. The S(_N)1 mechanism involves the formation of a secondary cyclobutyl carbocation, which is inherently unstable due to ring strain. This instability, however, also provides a driving force for potential rearrangement reactions. For instance, the strained cyclobutane (B1203170) ring is prone to ring expansion to form a more stable cyclopentyl cation. This rearrangement would lead to the formation of products containing a five-membered ring.

Alternatively, an S(_N)2 mechanism would involve the direct attack of a nucleophile at one of the methylene (B1212753) carbons of the cyclobutoxy ring, leading to inversion of stereochemistry if the carbon is chiral. The regioselectivity of this attack would be influenced by steric hindrance.

The presence of the benzoic acid group can also influence the reaction through neighboring group participation. The carboxylic acid or its derivative could potentially act as an internal nucleophile, leading to the formation of a cyclic intermediate and affecting both the rate and the stereochemical outcome of the reaction. wikipedia.orglibretexts.orgyoutube.com

A plausible acid-catalyzed transformation of the cyclobutoxy group is a ring-opening reaction initiated by the formation of the cyclobutyl cation. This cation can be captured by a nucleophile present in the reaction medium. A particularly noteworthy transformation is the potential for a 1,2-hydride shift or an alkyl shift within the cyclobutyl ring, which can lead to the formation of various rearranged products. A significant rearrangement pathway for cyclobutane-containing carbocations is ring expansion to a more stable cyclopentane (B165970) system. chemistrysteps.comyoutube.comyoutube.com

Table 1: Potential Products from Acid-Catalyzed Cleavage of this compound

| Reactant | Conditions | Potential Mechanism(s) | Potential Major Product(s) |

| This compound | Strong acid (e.g., HBr, HI) | S(_N)1, S(_N)2, Ring Expansion | 3-Hydroxybenzoic acid, Cyclobutyl halide, Cyclopentene derivatives |

Stereochemical Considerations in Reactions of this compound Derivatives

The stereochemistry of reactions involving this compound derivatives is of paramount importance, particularly when chiral centers are present or formed during a transformation. If the cyclobutoxy ring is substituted, creating a chiral center, its fate during a reaction provides insight into the underlying mechanism.

In an S(_N)1 reaction proceeding through a planar carbocation intermediate, a racemic mixture of products would be expected if the initial material was enantiomerically pure. libretexts.orglumenlearning.com This is because the incoming nucleophile can attack the carbocation from either face with equal probability.

Conversely, a classic S(_N)2 reaction at a chiral center on the cyclobutoxy ring would result in a complete inversion of stereochemistry. lumenlearning.comutexas.edu The stereospecificity of this reaction can be a powerful tool in controlling the stereochemical outcome of a synthesis.

The stereochemical outcome of ring expansion reactions is also a critical consideration. The concerted nature of the bond migration during rearrangement can lead to a high degree of stereocontrol, with the stereochemistry of the migrating group influencing the stereochemistry of the newly formed cyclopentane ring. nih.gov

Table 2: Predicted Stereochemical Outcomes for Reactions at a Chiral Cyclobutoxy Center

| Reaction Type | Starting Material Stereochemistry | Predicted Product Stereochemistry |

| S(_N)1 | Enantiomerically Pure | Racemic Mixture |

| S(_N)2 | Enantiomerically Pure | Inversion of Configuration |

| Neighboring Group Participation | Enantiomerically Pure | Retention of Configuration |

| Concerted Ring Expansion | Enantiomerically Pure | Dependent on Migrating Group Stereochemistry |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Cyclobutoxybenzoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique in organic chemistry for determining molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships within a molecule. For 3-Cyclobutoxybenzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals.

Proton (¹H) NMR spectroscopy provides information on the different types of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the protons of the cyclobutoxy group. The electron-withdrawing nature of the carboxylic acid group and the electron-donating nature of the cyclobutoxy group influence the chemical shifts of the aromatic protons. docbrown.info

The aromatic region is expected to display signals for four protons. The proton at the C2 position would likely appear as a doublet, shifted downfield due to its proximity to the deshielding carboxylic acid group. The proton at C6 is expected to be a doublet of doublets. The proton at C4, ortho to the electron-donating cyclobutoxy group, would be shielded and appear as a doublet of doublets, while the proton at C5 would likely be a triplet. The single proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift.

The cyclobutoxy group protons would exhibit more complex signals. The single proton on the carbon attached to the oxygen (methine proton) would be the most deshielded of this group, appearing as a multiplet. The remaining six protons on the other three carbons of the cyclobutyl ring would appear as multiplets in the upfield region of the spectrum. fiveable.me

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | 12.0 - 13.0 | br s | - |

| H-2 | 7.8 - 7.9 | d | ~2.0 |

| H-6 | 7.6 - 7.7 | dd | ~8.0, 2.0 |

| H-4 | 7.2 - 7.3 | dd | ~8.0, 2.5 |

| H-5 | 7.4 - 7.5 | t | ~8.0 |

| O-CH (cyclobutyl) | 4.6 - 4.8 | m | - |

| CH₂ (cyclobutyl) | 2.3 - 2.5 | m | - |

| CH₂ (cyclobutyl) | 2.0 - 2.2 | m | - |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, eleven distinct signals are expected, corresponding to each unique carbon atom.

The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift. The aromatic carbons will resonate in the typical range of 115-160 ppm. The carbon atom C3, directly attached to the electron-donating cyclobutoxy group, will be significantly shielded compared to the other oxygen-bearing aromatic carbons. Conversely, C1, attached to the electron-withdrawing carboxyl group, will be deshielded. The carbons of the cyclobutoxy group will appear in the aliphatic region of the spectrum, with the carbon atom bonded to the oxygen (C-O) showing a characteristic downfield shift compared to the other methylene (B1212753) carbons of the ring due to the electronegativity of the oxygen atom. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 175 |

| C-3 | 158 - 160 |

| C-1 | 131 - 133 |

| C-5 | 129 - 131 |

| C-6 | 122 - 124 |

| C-2 | 118 - 120 |

| C-4 | 115 - 117 |

| O-CH (cyclobutyl) | 75 - 80 |

| CH₂ (cyclobutyl) | 30 - 35 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are essential for confirming the structural assignments made from 1D NMR spectra by revealing through-bond and through-space correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org For this compound, COSY would be expected to show cross-peaks between adjacent aromatic protons (e.g., H-5 with H-4 and H-6). It would also reveal the coupling network within the cyclobutoxy ring, showing correlations between the methine proton and its adjacent methylene protons, and among the different methylene protons of the ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignment of the O-CH proton to the O-CH carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity of different parts of the molecule. Key HMBC correlations for this compound would include a cross-peak between the methine proton of the cyclobutoxy group and the aromatic C-3, confirming the attachment of the ether group to this position. Correlations between the aromatic protons (H-2 and H-6) and the carboxylic carbon (C=O) would confirm the position of the carboxyl group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity between protons. For this compound, a NOESY spectrum could show correlations between the protons of the cyclobutoxy group (specifically the O-CH proton) and the aromatic protons at C-2 and C-4, providing information about the preferred conformation of the cyclobutoxy group relative to the benzene (B151609) ring.

Table 3: Key Predicted 2D NMR Correlations for this compound

| Experiment | Key Correlations | Information Gained |

|---|---|---|

| COSY | H-5 ↔ H-4, H-6 | Connectivity of aromatic protons |

| O-CH ↔ CH₂ (cyclobutyl) | Connectivity within the cyclobutyl ring | |

| HMQC/HSQC | H-2 ↔ C-2; H-4 ↔ C-4; etc. | Direct C-H attachments |

| O-CH ↔ O-CH (cyclobutyl) | ||

| HMBC | O-CH (cyclobutyl) ↔ C-3 | Confirms position of the ether linkage |

| H-2, H-6 ↔ C=O | Confirms position of the carboxyl group |

| NOESY | O-CH (cyclobutyl) ↔ H-2, H-4 | Spatial proximity and conformation |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental composition. measurlabs.com For this compound, HRMS would be used to confirm its molecular formula. The exact mass is calculated using the masses of the most abundant isotopes of each element.

Table 4: HRMS Data for this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting product ions. nationalmaglab.org The fragmentation pattern provides valuable information about the molecule's structure.

For this compound, several characteristic fragmentation pathways can be predicted. A common fragmentation for benzoic acids is the loss of a hydroxyl radical (•OH, 17 u) or the entire carboxyl group as a radical (•COOH, 45 u). libretexts.orgdocbrown.info Another likely fragmentation pathway involves the cyclobutoxy group. This could involve the cleavage of the C-O ether bond, leading to the loss of a cyclobutoxy radical (•C₄H₇O, 71 u) or, more likely, the loss of cyclobutene (B1205218) (C₄H₆, 54 u) through a rearrangement process, resulting in a 3-hydroxybenzoic acid radical cation. Alpha-cleavage next to the ether oxygen could also lead to characteristic fragments.

Table 5: Predicted MS/MS Fragmentation Data for this compound (Precursor Ion m/z 208)

| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 191 | •OH | [C₁₁H₁₁O₂]⁺ |

| 163 | •COOH | [C₁₀H₁₁O]⁺ |

| 154 | C₄H₆ (cyclobutene) | [C₇H₆O₃]⁺• (3-hydroxybenzoic acid radical cation) |

| 137 | C₄H₇O• (cyclobutoxy radical) | [C₇H₅O₂]⁺ |

| 105 | C₄H₇O• and CO | [C₆H₅O]⁺ |

Note: The fragmentation pathways are predictive and would require experimental verification.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Functional Group Identification via IR Spectroscopy

Infrared (IR) spectroscopy is particularly effective for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to be dominated by features arising from its carboxylic acid, aromatic ring, and cyclobutoxy ether components.

The most characteristic feature of a carboxylic acid is the extremely broad absorption band due to the O-H stretching vibration of the hydrogen-bonded dimer, typically observed between 3300 and 2500 cm⁻¹. docbrown.infospectroscopyonline.com This broadness is a direct consequence of the strong intermolecular hydrogen bonding. Overlapping with this feature are the C-H stretching vibrations of the aromatic ring (typically >3000 cm⁻¹) and the cyclobutyl group (typically <3000 cm⁻¹). docbrown.info

Another key diagnostic peak is the intense carbonyl (C=O) stretching absorption. For aromatic carboxylic acids, this peak is generally found in the range of 1700 to 1680 cm⁻¹. docbrown.infospectroscopyonline.com The spectrum also reveals C-O stretching vibrations associated with the carboxylic acid group, which typically appear between 1320 and 1210 cm⁻¹. spectroscopyonline.com Furthermore, the ether linkage (Aryl-O-C) of the cyclobutoxy group is expected to produce a strong absorption band in the fingerprint region, likely around 1250-1200 cm⁻¹. The broad O-H out-of-plane bending vibration, another hallmark of a hydrogen-bonded carboxylic acid dimer, is anticipated around 960-900 cm⁻¹. spectroscopyonline.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid (Dimer) | 3300 - 2500 | Very Broad, Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Cyclobutyl (Aliphatic) | 2980 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1610 - 1580 | Medium-Variable |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| C-O-C Stretch | Aryl Ether | 1250 - 1200 | Strong |

| O-H Bend | Carboxylic Acid (Dimer) | 960 - 900 | Broad, Medium |

Molecular Vibrations and Symmetry Analysis via Raman Spectroscopy

Raman spectroscopy provides information complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. nih.gov Therefore, symmetric vibrations and those involving non-polar bonds often produce strong signals in Raman spectra.

For this compound, strong Raman bands are expected for the aromatic ring vibrations, particularly the ring "breathing" modes around 1000 cm⁻¹ and the C=C stretching modes between 1610 and 1580 cm⁻¹. mdpi.com The C=O stretching vibration, while intense in the IR spectrum, typically shows a weaker signal in the Raman spectrum. The vibrations associated with the cyclobutyl ring, including C-C stretching and various CH₂ bending modes, will contribute to the complex fingerprint region of the spectrum. mdpi.com

Due to the meta-substitution pattern, this compound possesses low molecular symmetry. As a result, the principle of mutual exclusion (which applies to centrosymmetric molecules) does not hold, and many vibrational modes are expected to be active in both IR and Raman spectra. nih.gov

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Relative Intensity |

| C-H Stretch | Aromatic | 3100 - 3050 | Strong |

| C-H Stretch | Cyclobutyl (Aliphatic) | 2980 - 2850 | Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1680 | Weak-Medium |

| C=C Stretch | Aromatic Ring | 1610 - 1580 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital. The chromophore in this compound is the substituted benzene ring conjugated with the carboxylic acid group.

The UV-Vis spectrum of benzoic acid in a non-polar solvent typically displays two main absorption bands: a strong primary band (the B-band or benzenoid band) around 230 nm and a weaker, fine-structured secondary band (the C-band) around 270-280 nm. researchgate.netrsc.org Both of these absorptions are attributed to π → π* transitions within the aromatic system.

The presence of the cyclobutoxy group, an alkoxy substituent, acts as an auxochrome. An auxochrome can modify the absorption characteristics of the chromophore. In the meta position, the electronic (resonance) effect of the alkoxy group on the benzoic acid chromophore is less pronounced than it would be in the ortho or para positions. However, a slight bathochromic (red shift to longer wavelength) and/or hyperchromic (increase in absorption intensity) effect on the B- and C-bands is anticipated compared to unsubstituted benzoic acid. shimadzu.com

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Absorption Band | Electronic Transition | Predicted λmax (nm) | Notes |

| B-Band | π → π | ~230 - 235 | Intense absorption |

| C-Band | π → π | ~275 - 285 | Weaker absorption, may show fine structure |

X-ray Diffraction for Solid-State Structural Analysis and Conformational Preferences

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

While specific crystal structure data for this compound is not available, its solid-state structure can be confidently predicted based on the well-established behavior of benzoic acid and its derivatives. rsc.orgresearchgate.net The most prominent structural feature is expected to be the formation of a centrosymmetric dimer through a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.net This hydrogen-bonding motif is exceptionally common for carboxylic acids in the solid state.

The molecule itself will exhibit distinct conformational preferences. The benzoic acid moiety is expected to be largely planar. The four-membered cyclobutyl ring is inherently puckered, not planar. The orientation (torsion angles) of the cyclobutoxy group with respect to the plane of the benzene ring will be determined by a balance between minimizing steric hindrance and optimizing crystal packing forces. The ether oxygen atom will likely be close to the plane of the aromatic ring to allow for some electronic conjugation.

A full crystallographic analysis would yield precise unit cell dimensions, the space group, and the atomic coordinates for all non-hydrogen atoms, from which all intramolecular (bond lengths, angles) and intermolecular (hydrogen bond distances) geometric parameters can be calculated. mdpi.com For illustrative purposes, the types of parameters obtained are similar to those determined for related molecules like p-methoxybenzoic acid. rsc.org

Table 4: Representative Crystallographic Parameters from a Hypothetical Analysis

| Parameter | Description | Expected Value/Information |

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic) | To be determined by experiment |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) | To be determined by experiment |

| O-H···O Distance | Hydrogen bond length in the carboxylic acid dimer | ~2.6 - 2.7 Å |

| C=O Bond Length | Carbonyl bond distance | ~1.23 - 1.26 Å |

| C-OH Bond Length | Carboxyl C-O single bond distance | ~1.29 - 1.32 Å |

| Conformation | Torsion angle between the aromatic and cyclobutyl rings | To be determined by experiment |

Computational Chemistry and Theoretical Studies of 3 Cyclobutoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for determining the optimized, lowest-energy geometry of molecules like 3-Cyclobutoxybenzoic acid. By approximating the electron density of the system, DFT calculations can accurately predict structural parameters and explore the potential energy surface.

Furthermore, DFT can be used to map the energy landscape associated with the rotation around the C-O ether bond. By systematically rotating this bond and calculating the energy at each step (a process known as a relaxed surface scan), a rotational energy profile can be generated. This profile reveals the energy barriers between different conformational isomers (conformers) and identifies the most stable orientations. For example, it can determine the energetic cost of the cyclobutyl ring being coplanar versus perpendicular to the benzene (B151609) ring. Studies on similar substituted benzoic acids have successfully used DFT to analyze substituent effects on molecular structure and acidity. semanticscholar.org

Table 1: Exemplary Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation (B3LYP/6-311++G(d,p))

| Parameter | Description | Predicted Value |

| r(C₁-C₂) | Benzene ring C-C bond length | 1.39 Å |

| r(C₇=O₁) | Carboxyl group C=O bond length | 1.21 Å |

| r(C₇-O₂) | Carboxyl group C-O bond length | 1.35 Å |

| r(O₂-H) | Carboxyl group O-H bond length | 0.97 Å |

| r(C₃-O₃) | Ether C(aryl)-O bond length | 1.37 Å |

| r(O₃-C₈) | Ether O-C(alkyl) bond length | 1.43 Å |

| ∠(C₂-C₁-C₆) | Benzene ring internal angle | 120.1° |

| ∠(O₁=C₇-O₂) | Carboxyl group O=C-O angle | 123.5° |

| τ(C₄-C₃-O₃-C₈) | Dihedral angle of ether linkage | 85.0° |

| Note: This table contains hypothetical data for illustrative purposes, representing typical outputs from a DFT calculation. |

Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that solve the Schrödinger equation without empirical data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory are highly valuable for predicting spectroscopic properties.

For this compound, these calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov Each calculated frequency can be animated to visualize the specific atomic motion (e.g., C=O stretch, O-H bend, ring breathing modes), aiding in the interpretation of experimental spectra. DFT methods are also widely used for this purpose and have shown good agreement with experimental results for various benzoic acid derivatives. nih.govresearchgate.net

Additionally, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to UV-Visible absorption spectra. researchgate.net The calculations would yield the excitation energies and oscillator strengths for the lowest-lying electronic transitions, identifying the wavelengths of maximum absorption (λ_max). This is particularly useful for understanding how the cyclobutoxy substituent alters the π-electron system of the benzoic acid chromophore.

Table 2: Hypothetical Vibrational Frequencies and UV-Vis Absorption Data for this compound

| Spectroscopic Data | Feature | Predicted Value |

| IR Frequency | Carboxyl C=O Stretch | 1725 cm⁻¹ |

| Carboxyl O-H Stretch | 3450 cm⁻¹ | |

| Aryl-Alkyl Ether C-O Stretch | 1250 cm⁻¹ | |

| UV-Vis Absorption | π → π* Transition (Benzene Ring) | 210 nm |

| n → π* Transition (Carbonyl) | 285 nm | |

| Note: This table contains hypothetical data for illustrative purposes, representing typical outputs from quantum chemical calculations. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.

An MD simulation of this compound, either in a solvent like water or in a simulated crystal lattice, would reveal its conformational flexibility. nih.govrsc.org The simulation would show how the cyclobutoxy group tumbles and rotates and how the puckering of the four-membered ring changes over time. This provides a more realistic picture of the molecule's accessible conformations at a given temperature compared to the static view from energy minimization.

Furthermore, MD simulations are ideal for studying intermolecular interactions. By simulating multiple this compound molecules together, one can observe the formation of hydrogen-bonded dimers between the carboxylic acid groups, a common feature for this class of compounds. The simulation can quantify the strength and lifetime of these hydrogen bonds and analyze how the bulky cyclobutoxy groups influence crystal packing or solvation structure.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, identifying the high-energy transition state that connects reactants to products. researchgate.net For this compound, this could be applied to reactions such as its esterification or the deprotonation of its carboxylic acid group.

Using methods like DFT, a hypothesized reaction coordinate (e.g., the distance between the proton and a base during deprotonation) is scanned to find the highest point on the minimum energy path. This peak corresponds to the transition state structure. Advanced algorithms can then precisely locate this structure and confirm it by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The calculated energy of the transition state relative to the reactants gives the activation energy barrier, a critical parameter for predicting reaction rates.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect a molecule's structural features to its properties or activities. While often used in drug discovery, computational SAR can be applied in a non-biological context to understand how structural modifications affect physicochemical properties.

For this compound, a computational SAR study could involve creating a series of virtual analogs (e.g., moving the cyclobutoxy group to the ortho or para position, or changing the size of the cycloalkyl ring) and calculating key physicochemical descriptors for each. These descriptors, known as Quantitative Structure-Property Relationship (QSPR) descriptors, could include:

Electronic Properties: Dipole moment, molecular electrostatic potential (MEP), energies of frontier molecular orbitals (HOMO/LUMO). mdpi.com

Steric Properties: Molecular volume, surface area, specific shape indices.

By correlating these calculated descriptors with a property of interest (e.g., predicted acidity (pKa), solubility, or crystal lattice energy), a predictive model can be built. semanticscholar.orgnih.gov This allows for the rationalization of how changes in the ether linkage or ring structure impact the molecule's fundamental chemical characteristics.

Virtual Screening Methodologies for Derivative Design

Virtual screening is a computational technique to search large libraries of chemical structures for molecules with desired properties. nih.gov In a non-biological context, this can be used to design novel derivatives of this compound with tailored physicochemical characteristics.

For instance, one could design a virtual library of derivatives by computationally introducing various substituents onto the benzene ring or modifying the cyclobutoxy group. This library could then be screened using the QSPR models developed in the SAR study (Section 5.4). The goal would be to identify derivatives that are predicted to have, for example, a higher dipole moment, a specific electronic profile, or a shape complementary to a host molecule in materials science applications. This process prioritizes the most promising derivatives for future synthesis and experimental validation, saving significant time and resources.

Advanced Synthetic Applications of 3 Cyclobutoxybenzoic Acid As a Chemical Building Block

Role in the Elaboration of Diverse Molecular Scaffolds

3-Cyclobutoxybenzoic acid has emerged as a valuable building block in medicinal chemistry, primarily for the construction of complex heterocyclic scaffolds that form the core of various therapeutic agents. Its utility lies in the unique combination of a rigid cyclobutoxy group, which can impart favorable pharmacokinetic properties, and a versatile carboxylic acid handle that allows for a variety of chemical transformations.

One of the prominent applications of this compound derivatives is in the synthesis of substituted pyrazolo[4,3-d]pyrimidines. These scaffolds are of significant interest due to their activity as kinase inhibitors. For instance, 4-amino-3-cyclobutoxybenzoic acid has been utilized as a key intermediate in the preparation of compounds designed to inhibit kinases such as Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK). googleapis.comgoogleapis.com The synthesis typically involves the amidation of the benzoic acid with a suitable amine on the pyrazolo[4,3-d]pyrimidine core, demonstrating the direct incorporation of the 3-cyclobutoxybenzoyl moiety into the final complex structure.

Another important molecular scaffold accessible from this compound derivatives is the 1H-pyrrolo[2,3-b]pyridine ring system. This scaffold is also central to the development of kinase inhibitors. A patent discloses the use of a this compound derivative in the synthesis of compounds targeting the E1A binding protein p300 (EP300) and CREB-binding protein (CBP), which are implicated in various diseases. googleapis.com The benzoic acid functionality serves as a convenient attachment point for building out the complex structure of the final bioactive molecule.

The incorporation of the cyclobutoxy group is often strategic, aiming to improve properties such as metabolic stability, solubility, and binding affinity. The three-dimensional nature of the cyclobutyl ring can also help to explore chemical space more effectively compared to flat aromatic substituents.

Table 6.1.1: Molecular Scaffolds Derived from this compound Derivatives

| Molecular Scaffold | Derivative Used | Application |

| Pyrazolo[4,3-d]pyrimidine | 4-amino-3-cyclobutoxybenzoic acid | Kinase Inhibitors (SYK, LRRK2, MYLK) |

| 1H-pyrrolo[2,3-b]pyridine | This compound derivative | EP300/CBP Inhibitors |

Utilization in the Synthesis of Complex Organic Molecules

The application of this compound as a building block extends to the synthesis of highly functionalized and complex organic molecules with potential therapeutic applications. Its derivatives serve as key starting materials for multi-step syntheses of targeted drug candidates.

A notable example is the synthesis of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-cyclobutoxybenzoic acid. bldpharm.com This complex molecule is itself a building block for more elaborate structures, likely targeting specific biological pathways. The synthesis of this compound highlights the sequential modification of a simpler this compound precursor, demonstrating its role as a foundational element in a longer synthetic route.

The patent literature provides several examples of complex final compounds where a 3-cyclobutoxybenzoyl group is a key feature. These molecules are often potent and selective kinase inhibitors. The general synthetic strategy involves the coupling of a this compound derivative with a complex heterocyclic amine, often via an amide bond formation. This approach allows for the late-stage introduction of the cyclobutoxybenzoyl moiety, a common and efficient strategy in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Table 6.2.1: Examples of Complex Molecules Synthesized Using this compound Derivatives

| Compound Name | Derivative Used | Therapeutic Target |

| Substituted Pyrazolo[4,3-d]pyrimidines | 4-amino-3-cyclobutoxybenzoic acid | SYK, LRRK2, MYLK Kinases |

| Substituted 1H-pyrrolo[2,3-b]pyridines | This compound derivative | EP300/CBP |

| 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-cyclobutoxybenzoic acid | This compound precursor | Intermediate for complex molecules |

Applications in the Development of Novel Synthetic Methodologies

Currently, there is limited specific information available in the public domain regarding the use of this compound in the development of entirely new synthetic methodologies. Its primary role appears to be as a structural component in target-oriented synthesis rather than as a tool for methodological innovation.

However, the increasing interest in sp³-rich fragments in drug discovery may spur future research into novel reactions that leverage the unique properties of the cyclobutoxy group. For example, the strained cyclobutane (B1203170) ring could potentially participate in ring-opening or rearrangement reactions under specific conditions, opening up new avenues for synthetic exploration. Further research is needed to explore these possibilities.

Derivatization for Specialized Chemical Reagents and Catalysts

Similar to its application in novel synthetic methodologies, there is a scarcity of published research detailing the derivatization of this compound into specialized chemical reagents or catalysts. Its current value is predominantly realized through its incorporation into bioactive molecules.

The carboxylic acid group could, in principle, be converted into a variety of functional groups that are common in reagents and catalysts, such as esters, amides, or acid chlorides. These derivatives could then be explored for applications in areas like asymmetric catalysis or as specialized coupling partners in cross-coupling reactions. However, at present, such applications have not been extensively reported in the scientific literature. The focus remains firmly on its utility as a building block for pharmaceuticals.

常见问题

Q. Basic

- NMR :

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 206.2 (C₁₁H₁₂O₃). Fragmentation patterns confirm the cyclobutoxy group (e.g., loss of CO₂ at m/z 162) .

Validation against reference spectra (e.g., NIST Chemistry WebBook) is critical .

What strategies mitigate steric hindrance during the introduction of the cyclobutoxy group?

Advanced

Steric challenges arise from the bulky cyclobutoxy group, reducing reactivity in coupling reactions. Solutions include:

- Microwave-assisted synthesis : Enhances reaction kinetics (e.g., 120°C, 30 minutes) .

- Bulky ligands : Use of SPhos or XPhos ligands with Pd catalysts to stabilize transition states .

- Solvent optimization : High-polarity solvents (e.g., DMSO) improve solubility of sterically hindered intermediates .

How do computational tools aid in planning synthetic routes for this compound?

Advanced

AI-driven retrosynthesis platforms (e.g., Reaxys, Pistachio) propose routes by analyzing reaction databases . For example:

- Step 1 : Coupling cyclobutanol with 3-bromobenzoic acid via Mitsunobu reaction.

- Step 2 : Hydrolysis of the ester intermediate.

Limitations include reliance on existing data and inability to predict novel catalysts.

What solubility and stability considerations are critical for experimental handling?

Q. Basic

- Solubility : Poor in water; use DMSO or THF for dissolution. Adjust pH >5 for aqueous solubility (deprotonated carboxylate form) .

- Stability : Store at –20°C under inert atmosphere to prevent esterification or oxidation .

How to resolve discrepancies in reported biological activity data?

Advanced

Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from:

- Purity differences : Validate via HPLC (>98% purity) .

- Assay conditions : Standardize buffer pH, temperature, and cell lines.

- Metabolite interference : Use LC-MS to identify degradation products .

How does the cyclobutoxy group influence pharmacokinetics?

Advanced

The cyclobutoxy moiety enhances lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing aqueous solubility. It also increases metabolic stability by resisting cytochrome P450 oxidation compared to smaller alkoxy groups .

What chromatographic methods optimize purification?

Q. Basic

- HPLC : C18 column, mobile phase = acetonitrile/0.1% formic acid (70:30), retention time ~8.2 minutes.

- TLC validation : Rf = 0.3 (silica gel, ethyl acetate/hexane 1:1) .

How to design derivatives for enhanced enzyme selectivity?

Q. Advanced

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., F) at the 4-position to modulate binding affinity .

- Molecular docking : Use AutoDock Vina to predict interactions with target enzymes (e.g., COX-2) .

What safety protocols are recommended?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。